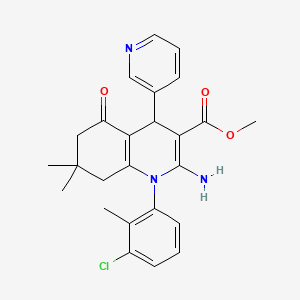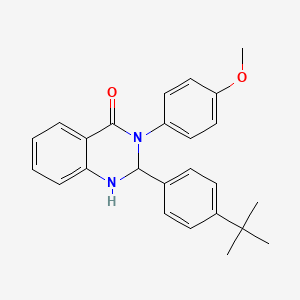
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals It is characterized by the presence of a thiazole ring, substituted with dichlorophenyl, methoxyphenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Propyl Group Addition: The propyl group is introduced via alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a thiazole ring.
(3,4-dichlorophenyl)-(3-methoxyphenyl)methanol: Similar substituents but different core structure.
Uniqueness
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific combination of substituents and the presence of a thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18Cl2N2OS |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-3-5-17-18(12-8-9-15(20)16(21)10-12)23-19(25-17)22-13-6-4-7-14(11-13)24-2/h4,6-11H,3,5H2,1-2H3,(H,22,23) |
InChI Key |
OHJREHSYPDQBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11531135.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline}](/img/structure/B11531137.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531152.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11531160.png)

![Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11531172.png)

![N,N-dimethyl-4-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]aniline](/img/structure/B11531187.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodo-2-methylphenyl)tryptophanamide](/img/structure/B11531193.png)


![6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid](/img/structure/B11531217.png)
